

## DDP-38003 Trihydrochloride: A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | DDP-38003 trihydrochloride |           |
| Cat. No.:            | B1150414                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DDP-38003 trihydrochloride** is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3] KDM1A is a key epigenetic regulator involved in cell proliferation, differentiation, and tumorigenesis, making it a promising target for cancer therapy.[4][5] This technical guide provides a comprehensive summary of the available preclinical data on **DDP-38003 trihydrochloride**, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

# Core Preclinical Data In Vitro Activity

DDP-38003 demonstrates potent and specific inhibition of KDM1A/LSD1. In biochemical assays, it exhibits an IC50 of 84 nM.[1][2][3] Further studies in the human acute myeloid leukemia (AML) cell line THP-1 have shown that DDP-38003 is more effective at reducing colony-forming ability and inducing cellular differentiation compared to its 1R, 2S analogue.[1]

| Parameter | Value | Cell Line/Assay               | Reference |
|-----------|-------|-------------------------------|-----------|
| IC50      | 84 nM | KDM1A/LSD1<br>Enzymatic Assay | [1][2][3] |



### **In Vivo Efficacy**

The anti-tumor activity of DDP-38003 has been evaluated in a mouse model of leukemia. Oral administration of DDP-38003 resulted in a significant, dose-dependent increase in the survival of tumor-bearing mice.[1][2] These findings highlight the potential of DDP-38003 as an orally active anti-cancer agent.

| Dose        | Survival Increase | Mouse Model | Reference |
|-------------|-------------------|-------------|-----------|
| 11.25 mg/kg | 35%               | Leukemia    | [1][2]    |
| 22.50 mg/kg | 62%               | Leukemia    | [1][2]    |

In a separate in vivo study, the combination of DDP-38003 with retinoic acid (RA) was investigated. This combination therapy demonstrated a strong synergistic effect, significantly increasing the median survival of the treated mice compared to either agent alone.[4]

| Treatment Group          | Median Survival<br>(days) | Mouse Model | Reference |
|--------------------------|---------------------------|-------------|-----------|
| Control                  | 21                        | Leukemia    | [4]       |
| DDP-38003 alone          | 37                        | Leukemia    | [4]       |
| Retinoic Acid (RA) alone | 49                        | Leukemia    | [4]       |
| DDP-38003 + RA           | 70                        | Leukemia    | [4]       |

### **Pharmacokinetics**

Pharmacokinetic studies have determined the half-life of DDP-38003 to be 8 hours.[1][2]

| Parameter      | Value   | Species | Reference |
|----------------|---------|---------|-----------|
| Half-life (t½) | 8 hours | Mouse   | [1][2]    |

### **Mechanism of Action**







DDP-38003 functions by inhibiting the enzymatic activity of KDM1A/LSD1. KDM1A is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). The inhibition of KDM1A by DDP-38003 leads to an increase in histone methylation, which in turn alters gene expression, leading to the induction of cell differentiation and a reduction in the proliferation of cancer cells.





Click to download full resolution via product page

Figure 1: Mechanism of action of DDP-38003.



# Experimental Protocols In Vivo Leukemia Model

- Animal Model: CD-1 mice were used for the in vivo studies.[1]
- Tumor Induction: Leukemia was induced in the mice. The treatment was initiated 10 days after cell injection, once blast cells were detected in the peripheral blood of the recipients.[1]
- Drug Formulation and Administration: DDP-38003 was dissolved in a vehicle of 40% PEG
  400 in a 5% glucose solution. The drug was administered orally three days a week (Monday,
  Tuesday, and Wednesday) for three consecutive weeks.[1]
- Dosing: The mice were treated with doses of 11.25 mg/kg and 22.5 mg/kg.[1]
- Endpoint: The primary endpoint of the study was the survival of the mice, which was analyzed and represented by a Kaplan-Meier survival plot.[1]





Click to download full resolution via product page

Figure 2: In vivo experimental workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]
- To cite this document: BenchChem. [DDP-38003 Trihydrochloride: A Technical Overview of Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150414#ddp-38003-trihydrochloride-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com